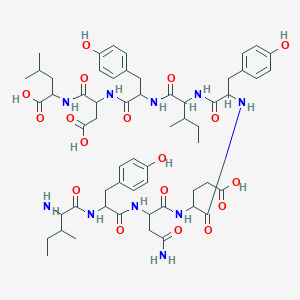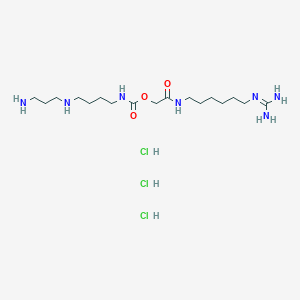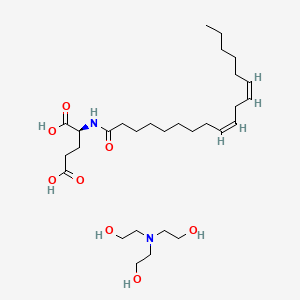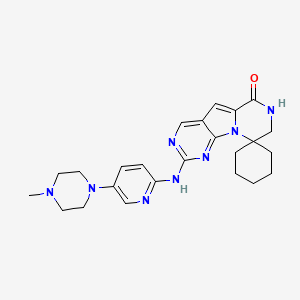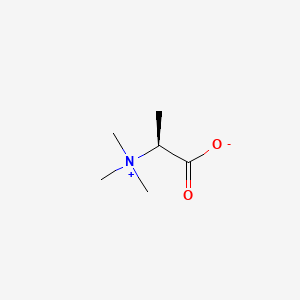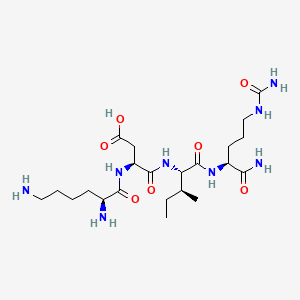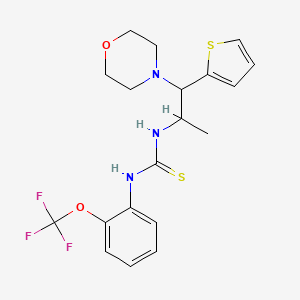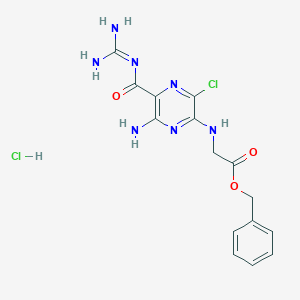
UCD38B HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCD38B HCl is a cell permeable inhibitor of intracellular uPA (urokinase plasminogen activator). It acts by killing proliferative and non-proliferative high grade glioma cells by programmed necrosis.
Aplicaciones Científicas De Investigación
Anticancer Properties in Glioma and Breast Cancer Cells
- Glioma Treatment : UCD38B has been shown to kill both proliferative and nonproliferative high-grade glioma cells through programmed necrosis. This is achieved by mis-trafficking endosomal urokinase proteins, leading to mitochondrial depolarization and caspase-independent cell death (Pasupuleti, Grodzki, & Gorin, 2015).
- Mechanism in Glioma Cell Death : UCD38B induces relocation of urokinase plasminogen activator (uPA) into perinuclear mitochondria, resulting in apoptosis-inducing factor (AIF) release and necroptotic cell death. This process is caspase-independent and distinct from apoptosis and autophagy (Pasupuleti, Leon, Carraway, & Gorin, 2013).
- Breast Cancer Cell Death : In breast cancer cells, UCD38B triggers caspase-independent cell death and induces programmed necrosis through apoptosis-inducing factor (AIF) translocation. This indicates its potential as a versatile anticancer agent (Leon, Pasupuleti, Gorin, & Carraway, 2013).
Glioma 'Stem-like' Cells Targeting
- Targeting Glioma 'Stem-like' Cells : UCD38B effectively targets glioma 'stem-like' cells (GSCs) that are capable of tumor regeneration. It causes caspase-independent, programmed necrotic death of these cells, suggesting its potential use alongside other therapies (Gorin, Pasupuleti, Mahajan, & Dugar, 2016).
Propiedades
Número CAS |
1115177-19-9 |
|---|---|
Nombre del producto |
UCD38B HCl |
Fórmula molecular |
C15H17Cl2N7O3 |
Peso molecular |
414.24 |
Nombre IUPAC |
N-[6-Amino-5-[[(aminoiminomethyl)-amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine phenylmethyl ester hydrochloride |
InChI |
InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H |
Clave InChI |
OXMKSFKNDMCURE-UHFFFAOYSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)CNC2=NC(N)=C(C(NC(N)=N)=O)N=C2Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCD38B HCl; UCD-38-B HCl; UCD 38 B HCl; UCD-38-B Hydrochloride; UCD 38 B hydrochloride; UCD38B hydrochloride; 5-Benzylglycinyl-amiloride hydrochloride; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



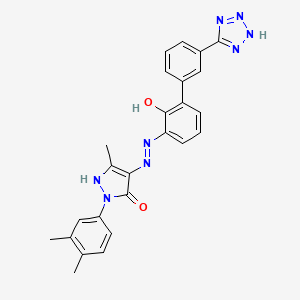
![7-(3,5-Dimethoxyphenyl)-N-[(3s)-1-Methylpiperidin-3-Yl]-4-Propanoyl-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-9-Carboxamide](/img/structure/B611462.png)
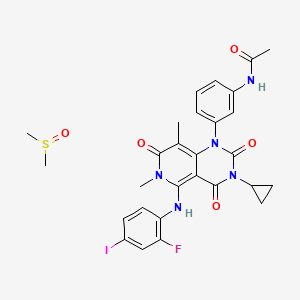
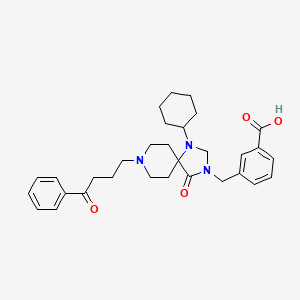
![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)
